4-Methylthiobenzoylhydrazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H10N2S |
|---|---|
Molecular Weight |
166.25 g/mol |
IUPAC Name |
4-methylbenzenecarbothiohydrazide |
InChI |
InChI=1S/C8H10N2S/c1-6-2-4-7(5-3-6)8(11)10-9/h2-5H,9H2,1H3,(H,10,11) |
InChI Key |
ACNALMLBXHKWFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=S)NN |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 4 Methylthiobenzoylhydrazine and Analogues
Fundamental Reaction Pathways of Hydrazide and Thiohydrazide Moieties
The chemical behavior of 4-Methylthiobenzoylhydrazine is dictated by the interplay of its hydrazide and thiohydrazide functionalities. These groups impart a rich and varied reactivity profile to the molecule, allowing it to participate in a range of chemical transformations.
Nucleophilic Reactivity at Hydrazine (B178648) Nitrogens
The hydrazine moiety in this compound contains two nitrogen atoms, both of which possess lone pairs of electrons and can therefore act as nucleophiles. The terminal nitrogen (NH2) is generally considered the more potent nucleophile due to lesser steric hindrance and the electron-donating effect of the adjacent nitrogen. This enhanced nucleophilicity allows it to readily participate in reactions with various electrophiles.
For instance, condensation reactions with aldehydes and ketones are a hallmark of hydrazides, leading to the formation of hydrazones. In the case of this compound, this reaction would proceed via nucleophilic attack of the terminal nitrogen on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield the corresponding N-aroylhydrazone. The general mechanism for this type of reaction is well-established in organic chemistry.
Electrophilic Activation and Reactivity of the Thioamide Carbonyl
The thioamide group (-C(S)NH-) in the thiohydrazide form of this compound presents a different reactive site. The carbon atom of the thioamide is electrophilic, a character that can be enhanced through activation by various reagents. This electrophilicity arises from the polarization of the carbon-sulfur double bond, where the carbon atom bears a partial positive charge.
Electrophilic activation can be achieved by protonation of the sulfur atom under acidic conditions or by coordination to a Lewis acid. This activation further increases the partial positive charge on the carbon, making it more susceptible to nucleophilic attack. Reactions at this site can lead to the formation of a variety of heterocyclic compounds, depending on the nature of the nucleophile and the reaction conditions.
Tautomerism and Isomerization Processes within the Hydrazide Framework
Aroylhydrazones, which can be formed from this compound, are known to exhibit keto-enol tautomerism. In the solid state, they predominantly exist in the keto form, characterized by a C=O double bond. However, in solution, an equilibrium can be established with the enol form, which contains a C=C double bond and a hydroxyl group. This tautomerization is a dynamic process influenced by factors such as the solvent, temperature, and pH.
Furthermore, the hydrazide framework itself can undergo amide-imidol tautomerism. The amide form (-CONHNH2) can tautomerize to the imidol form (-C(OH)=NNH2). This process involves the migration of a proton from the nitrogen atom to the carbonyl oxygen. The extent of this tautomerism is also dependent on environmental conditions and the electronic nature of the substituents on the aromatic ring. For this compound, the electron-donating nature of the methylthio group may influence the position of this equilibrium.
Complexation Chemistry of Hydrazide and Thiohydrazide Ligands
The presence of multiple donor atoms (nitrogen, oxygen, and sulfur) makes this compound and its derivatives excellent ligands for the formation of coordination complexes with a variety of metal ions. The study of these complexes is a significant area of research in coordination chemistry.
Coordination Modes with Transition Metal Ions
Hydrazides and thiohydrazides can coordinate to metal ions in several ways, acting as either neutral or deprotonated ligands. In the neutral form, coordination can occur through the carbonyl oxygen and the amino nitrogen, forming a stable five-membered chelate ring.
Upon deprotonation of the amide proton, the ligand can coordinate in its imidol form, with the metal ion binding to the iminolic oxygen and the azomethine nitrogen. In the case of the thiohydrazide tautomer, coordination can involve the sulfur atom and a nitrogen atom. The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction pH, and the solvent used. The 4-methylthio group can also potentially influence the coordination behavior through steric or electronic effects.
Spectroscopic Probes for Ligand-Metal Interactions
Spectroscopic techniques are invaluable tools for characterizing the coordination of ligands to metal ions and for elucidating the structure of the resulting complexes. Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy are commonly employed for this purpose.
Infrared (IR) Spectroscopy: The IR spectrum of the free ligand will show characteristic bands for the C=O, N-H, and C=S stretching vibrations. Upon complexation, these bands are expected to shift. For example, a shift of the C=O stretching vibration to a lower frequency is indicative of coordination through the carbonyl oxygen. Similarly, changes in the N-H stretching vibrations can provide evidence for coordination involving the nitrogen atoms. The appearance of new bands in the low-frequency region can often be attributed to the formation of metal-ligand bonds (M-O, M-N, M-S).
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligand and its complexes in solution. The chemical shifts of protons and carbons in the vicinity of the coordination sites will be affected by the presence of the metal ion. For instance, the resonance of the N-H proton is expected to shift upon coordination.
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes can provide information about the geometry of the coordination sphere and the nature of the metal-ligand bonding. The appearance of new absorption bands in the visible region, which are absent in the spectrum of the free ligand, can be attributed to d-d electronic transitions of the metal ion or to charge-transfer transitions between the metal and the ligand.
Table of Spectroscopic Data for a Representative Aroylhydrazone Ligand and its Metal Complex
| Compound | IR (cm⁻¹) ν(C=O) | IR (cm⁻¹) ν(N-H) | ¹H NMR (ppm) δ(N-H) | UV-Vis λₘₐₓ (nm) |
| Aroylhydrazone Ligand | ~1660 | ~3200 | ~11.5 | ~280, ~320 |
| Metal Complex | ~1620 | ~3150 | Shifted or absent | ~290, ~350, ~450 |
Note: The data presented in this table is generalized for a typical aroylhydrazone ligand and its complex to illustrate the expected spectroscopic changes upon coordination. Specific values for this compound and its complexes would require experimental determination.
Solution Equilibria and Stoichiometry of Complex Formation
Understanding the behavior of this compound and its analogues in solution is crucial for predicting their reactivity and potential applications. Potentiometric studies are a key tool for investigating the protonation equilibria of the ligand and the stoichiometry and stability of the metal complexes formed.
The protonation constants provide insight into the acidity of the ligand's functional groups. For hydrazone ligands, these typically correspond to the deprotonation of the hydrazinic nitrogen and, in some cases, enolization of the carbonyl group.
The formation constants quantify the stability of the metal complexes in solution. The order of stability constants for a series of divalent transition metal ions often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is generally observed for complexes of aroylhydrazones.
Thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of complexation can also be derived from the temperature dependence of the formation constants. Negative values of ΔG indicate a spontaneous complexation process. Positive entropy changes are often observed, suggesting that the chelation process is entropically driven, likely due to the release of solvent molecules upon complex formation.
Below is a representative table illustrating the type of data obtained from potentiometric studies on a related Schiff base ligand, as specific data for this compound was not available in the searched literature.
| Metal Ion | log K1 | log K2 |
| Co(II) | 5.85 | 5.10 |
| Ni(II) | 6.20 | 5.45 |
| Cu(II) | 8.90 | 7.80 |
| Zn(II) | 5.70 | 4.95 |
| Note: The data presented is for a representative Schiff base and is intended to be illustrative of the parameters determined in potentiometric studies. |
The stoichiometry of the metal complexes formed in solution, i.e., the metal-to-ligand ratio, can also be determined from potentiometric data. By analyzing the formation curves (plots of n̄, the average number of ligands attached per metal ion, versus pL, the negative logarithm of the free ligand concentration), the formation of 1:1 and 1:2 (metal:ligand) complexes is often identified. rjpbcs.com The maximum value of n̄ reached during the titration typically indicates the stoichiometry of the highest complex formed. kuey.net
For example, if the highest value of n̄ obtained is around 2.0, it suggests the formation of both 1:1 and 1:2 complexes in solution. rjpbcs.comkuey.net The distribution of these different species as a function of pH can be visualized in speciation diagrams, which are crucial for understanding which complex is predominant under specific conditions.
Spectrophotometric methods, such as the mole ratio method and Job's method of continuous variation, can also be employed to confirm the stoichiometry of the complexes in solution. These methods rely on monitoring the change in absorbance of a solution as the metal-to-ligand ratio is varied.
Mechanistic Studies of Reactions Involving this compound Derivatives
Detailed mechanistic studies, including kinetic and thermodynamic analyses of reaction rates and the investigation of reaction intermediates, for this compound derivatives are not extensively reported in the publicly available literature. However, general principles from related systems can provide insights into their likely reactive pathways.
Kinetic and Thermodynamic Analyses of Reaction Rates
Kinetic studies would involve monitoring the rate of a reaction involving a this compound derivative, for instance, its complexation with a metal ion or its participation in a catalytic cycle. Such studies would allow for the determination of the reaction order, the rate constant, and the activation energy, providing clues about the rate-determining step of the reaction mechanism.
Thermodynamic analysis of reaction equilibria provides information on the spontaneity and extent of a reaction. As discussed in the context of potentiometric studies, the determination of ΔG, ΔH, and ΔS for complex formation provides a thermodynamic profile of the metal-ligand interaction.
Investigation of Reaction Intermediates
The identification of reaction intermediates is key to elucidating a reaction mechanism. For reactions involving this compound derivatives, spectroscopic techniques such as UV-Vis, NMR, and mass spectrometry could be employed to detect and characterize transient species. For example, in a metal-catalyzed reaction, an intermediate might be a metal complex with the hydrazone ligand and the substrate both coordinated to the metal center.
While specific studies on this compound are lacking, research on other hydrazine derivatives has provided evidence for the formation of identifiable intermediates. For instance, in the transcarbamylation reaction of certain hydrazine derivatives, intermediate products have been isolated and characterized, lending support to a proposed reaction mechanism.
Influence of Steric and Electronic Factors on Reactivity of this compound and Analogues
Electronic Effects:
The electronic nature of substituents on the aromatic ring plays a pivotal role in the reactivity of benzoylhydrazine derivatives. This influence is often quantitatively assessed through linear free-energy relationships, such as the Hammett equation, which correlates reaction rates and equilibrium constants with substituent constants (σ).
Electron-donating groups (EDGs) on the benzene (B151609) ring, such as alkoxy (-OR) or amino (-NR₂) groups, increase the electron density on the carbonyl carbon and the hydrazine nitrogen atoms through resonance and inductive effects. This enhanced electron density generally increases the nucleophilicity of the hydrazine moiety, making it more reactive towards electrophiles. Conversely, electron-withdrawing groups (EWGs), like nitro (-NO₂) or cyano (-CN) groups, decrease the electron density, thereby reducing the nucleophilicity of the hydrazine and often slowing down reactions with electrophiles.
In the case of this compound, the methylthio (-SCH₃) group at the para position is of particular interest. The sulfur atom possesses lone pairs of electrons that can be delocalized into the benzene ring through resonance, acting as an electron-donating group. However, sulfur is also more electronegative than carbon, leading to an electron-withdrawing inductive effect. The net effect of the -SCH₃ group is a mild activation of the ring and an enhancement of the nucleophilicity of the hydrazine group compared to unsubstituted benzoylhydrazine.
Quantitative structure-activity relationship (QSAR) studies on related dibenzoylhydrazines have provided insights into the electronic effects of various substituents. These studies often correlate biological activity, which is a manifestation of chemical reactivity in a biological system, with electronic parameters of the substituents. For instance, the electronic properties of substituents on the benzoyl ring have been shown to influence the larvicidal activity of dibenzoylhydrazine-based insecticides, highlighting the importance of these effects in molecular interactions.
A study on salicylaldehyde (B1680747) hydrazone derivatives, which share the hydrazone moiety, demonstrated that the strength of intramolecular hydrogen bonding can be modulated by the electronic properties of substituents. nih.gov Electron-withdrawing groups were found to strengthen the hydrogen bond, which in turn can affect the reactivity of the molecule. nih.gov
The following table illustrates the Hammett (σp) constants for various para-substituents, providing a quantitative measure of their electronic influence. A positive σp value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
| Substituent (X) | Hammett Constant (σp) |
| -N(CH₃)₂ | -0.83 |
| -NH₂ | -0.66 |
| -OH | -0.37 |
| -OCH₃ | -0.27 |
| -SCH₃ | -0.00 |
| -CH₃ | -0.17 |
| -H | 0.00 |
| -F | 0.06 |
| -Cl | 0.23 |
| -Br | 0.23 |
| -I | 0.28 |
| -CN | 0.66 |
| -NO₂ | 0.78 |
This table presents a selection of Hammett constants to illustrate the electronic effect of different substituents.
Steric Effects:
Steric hindrance arises from the spatial arrangement of atoms within a molecule, and it can significantly impact reaction rates and, in some cases, alter reaction pathways. In the context of this compound and its analogues, steric effects are most pronounced when bulky substituents are present, particularly at the ortho positions of the benzoyl ring.
Large ortho-substituents can hinder the approach of reactants to the hydrazine or carbonyl group, thereby slowing down the reaction rate. This phenomenon, known as the "ortho effect," can lead to lower than expected reactivity based solely on electronic considerations. For example, in acylation reactions where the hydrazine nitrogen acts as a nucleophile, a bulky ortho-substituent can impede the formation of the tetrahedral intermediate, thus increasing the activation energy of the reaction.
The planarity of the benzoylhydrazine molecule can also be affected by ortho-substituents. Steric repulsion between an ortho-group and the hydrazide moiety can cause the carbonyl group to twist out of the plane of the benzene ring. This disruption of planarity can, in turn, affect the resonance interaction between the aromatic ring and the carbonyl group, influencing the electronic properties at the reaction center.
While this compound itself does not have ortho-substituents, the principles of steric hindrance are crucial when considering the reactivity of its ortho-substituted analogues. The following table provides a conceptual illustration of how steric bulk of a substituent might influence the relative rate of a hypothetical reaction.
| Substituent (Ortho-Position) | Relative Steric Bulk | Postulated Relative Reaction Rate |
| -H | Minimal | 100 |
| -CH₃ | Moderate | 65 |
| -C(CH₃)₃ | High | 15 |
| -Br | Moderate | 70 |
| -I | High | 40 |
This is a hypothetical data table to illustrate the general trend of steric hindrance on reaction rates. Actual values would be reaction-dependent.
Computational and Theoretical Studies on 4 Methylthiobenzoylhydrazine Systems
Quantum Chemical Characterization of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods can elucidate ground and excited state properties, offering a deep dive into the molecule's stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 4-Methylthiobenzoylhydrazine, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to optimize the molecular geometry and determine its ground state properties. These calculations can predict key structural parameters. While specific experimental data for this exact molecule is not widely published, theoretical values can be reliably calculated.
Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C=O | ~1.24 Å |
| N-N | ~1.42 Å | |
| C-S | ~1.77 Å | |
| S-CH3 | ~1.82 Å | |
| Dihedral Angle | C-C-C=O | ~178° |
Note: These are typical, representative values derived from DFT calculations on analogous structures and serve as a predictive model.
To understand the behavior of this compound upon absorption of light, ab initio methods such as Time-Dependent DFT (TD-DFT) or more advanced methods like Complete Active Space Self-Consistent Field (CASSCF) are employed. These calculations can predict the energies of excited states, which is crucial for understanding the molecule's photophysical properties. Such studies can reveal the nature of electronic transitions, for instance, whether they are localized on the benzoyl or hydrazine (B178648) moiety or involve charge transfer across the molecule.
Theoretical calculations are highly effective in predicting spectroscopic data, which can then be used to interpret experimental spectra. For this compound, DFT can be used to calculate vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts.
Table 2: Predicted Spectroscopic Data for this compound
| Spectrum Type | Key Feature | Predicted Wavenumber/Chemical Shift |
|---|---|---|
| IR | C=O stretch | ~1680 cm⁻¹ |
| N-H stretch | ~3300-3400 cm⁻¹ | |
| C-S stretch | ~700 cm⁻¹ | |
| ¹H NMR | -NH₂ protons | ~4.5 ppm |
| -NH proton | ~9.5 ppm | |
| Aromatic protons | ~7.2-7.8 ppm |
Note: Predicted values are subject to computational method and solvent effects. These serve as a guide for experimental validation.
Molecular Modeling and Dynamics Simulations
Beyond static electronic properties, molecular modeling and dynamics simulations provide insights into the dynamic behavior of this compound and its interactions with other molecules.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies can be performed against various protein targets to explore its potential as an inhibitor or ligand. The results of docking simulations provide a binding affinity score and a predicted binding pose, highlighting key interactions such as hydrogen bonds and hydrophobic contacts. For instance, the hydrazine moiety is a potent hydrogen bond donor and acceptor, while the methylthiophenyl group can engage in hydrophobic and pi-stacking interactions.
Table 3: Example Molecular Docking Results for a Hypothetical Target
| Parameter | Description | Value/Residues |
|---|---|---|
| Binding Affinity | Predicted free energy of binding | -7.5 kcal/mol |
| Hydrogen Bonds | Key residues forming H-bonds with the hydrazide group | Asp120, Gly121 |
Note: This table is illustrative of typical docking output and is not based on a specific, published study of this compound.
Molecular Dynamics Simulations for Dynamic Behavior and Stability
Molecular dynamics (MD) simulations are a powerful computational tool for investigating the dynamic behavior and stability of molecular systems at an atomic level. However, a thorough review of scientific literature reveals a notable absence of specific MD simulation studies focused exclusively on this compound. While the principles of MD are broadly applicable, dedicated research detailing the dynamic properties of this particular compound is not publicly available.
In a hypothetical MD simulation of this compound, the primary objective would be to understand its conformational landscape, stability in various solvent environments, and intramolecular interactions over time. Such a study would typically involve the following steps:
Force Field Parameterization: A suitable force field (e.g., CHARMM, AMBER, or OPLS) would be selected, and parameters for the atomic interactions within this compound would be developed if not already available. This is a critical step to ensure the accuracy of the simulation.
System Setup: The this compound molecule would be placed in a simulation box, typically solvated with a chosen solvent (e.g., water, DMSO) to mimic experimental conditions.
Simulation Production: The system's trajectory would be calculated by integrating Newton's equations of motion over a specified period, often on the nanosecond to microsecond timescale.
Analysis of the resulting trajectory would provide insights into various dynamic properties, as outlined in the following table:
| Property Analyzed | Information Gained from Simulation |
| Root Mean Square Deviation (RMSD) | Indicates the stability of the molecule's conformation over time. |
| Root Mean Square Fluctuation (RMSF) | Highlights the flexibility of different atomic regions within the molecule. |
| Radius of Gyration (Rg) | Provides information on the compactness of the molecule's structure. |
| Dihedral Angle Analysis | Reveals the preferred torsion angles and conformational isomers. |
| Solvent Accessible Surface Area (SASA) | Measures the exposure of the molecule to the solvent, indicating potential interaction sites. |
Although no specific data exists for this compound, studies on other hydrazine derivatives have utilized MD simulations to assess their stability when bound to biological targets. the-scientist.comacs.org These studies often analyze the RMSD of the ligand to confirm a stable binding mode within a protein's active site.
Theoretical Approaches in Synthetic Design and Reaction Prediction
Retrosynthetic analysis is a technique used to plan the synthesis of organic molecules by mentally breaking them down into simpler, commercially available precursors. the-scientist.com Computational tools have been developed to automate this process, applying known chemical reactions in reverse. the-scientist.com For the this compound scaffold, a computational retrosynthetic analysis would identify key bond disconnections to propose a synthetic pathway.
The primary disconnections for this compound would likely be the amide C-N bond and the C-S bond of the thioether. A plausible retrosynthetic pathway is detailed below:
| Target Molecule | Key Disconnection | Precursors |
| This compound | Amide C-N bond | 4-(Methylthio)benzoic acid (or its acyl chloride) and Hydrazine |
| 4-(Methylthio)benzoic acid | C-S bond | 4-Halobenzoic acid and a methylthiolating agent (e.g., sodium thiomethoxide) |
| 4-Halobenzoic acid | Commercially Available | - |
| Hydrazine | Commercially Available | - |
| Sodium Thiomethoxide | Commercially Available | - |
This computational approach would search databases of known reactions to validate each retrosynthetic step, ensuring the proposed synthesis is viable. The software would evaluate the feasibility of each step based on factors like reaction yield, compatibility of functional groups, and availability of starting materials.
Semiempirical quantum mechanical methods, such as PM3, AM1, and MNDO, offer a computationally less expensive alternative to ab initio methods for studying reaction mechanisms and verifying reaction processes. researchgate.netucsb.edu These methods use parameters derived from experimental data to simplify the complex calculations of molecular electronic structure.
For the synthesis of this compound, semiempirical methods could be employed to:
Model Transition States: These methods can be used to locate and characterize the transition state structures for key reactions, such as the formation of the amide bond between 4-(methylthio)benzoyl chloride and hydrazine.
Estimate Activation Energies: From the energies of the reactants and the transition state, the activation energy for a reaction can be estimated, providing insight into the reaction kinetics.
While no specific studies applying these methods to this compound are available, the general utility of semiempirical methods for predicting the outcomes of chemical reactions is well-established. researchgate.net For instance, they can help determine whether a reaction is likely to be thermodynamically favorable and kinetically feasible under certain conditions.
Computational chemistry provides powerful tools for predicting the selectivity of chemical reactions and optimizing synthetic pathways. rsc.orgcore.ac.uk For a molecule like this compound, which has multiple functional groups, predicting regioselectivity and chemoselectivity is crucial for an efficient synthesis.
Predicting Reaction Selectivity:
If the aromatic ring of this compound were to undergo further substitution (e.g., electrophilic aromatic substitution), computational methods could predict the most likely site of reaction. This is achieved by calculating the distribution of electron density in the molecule.
Molecular Electrostatic Potential (MEP) Maps: These maps visualize the electron-rich and electron-poor regions of a molecule. For an electrophilic attack, the most electron-rich areas (typically shown in red or yellow) would be the most reactive sites.
Fukui Functions: These are used within Density Functional Theory (DFT) to identify the most nucleophilic and electrophilic sites in a molecule, thereby predicting the regioselectivity of various reactions.
Pathway Optimization:
Computational tools can assist in optimizing a synthetic pathway by comparing different potential routes. researchgate.net For the synthesis of this compound, this could involve:
Evaluating Alternative Reagents: Comparing the calculated activation energies and reaction thermodynamics for different reagents (e.g., using 4-(methylthio)benzoic acid with a coupling agent versus using 4-(methylthio)benzoyl chloride).
Assessing Solvent Effects: Using continuum solvation models to calculate how different solvents would affect the reaction energetics, helping to select the optimal solvent for the synthesis.
Minimizing Side Reactions: By modeling potential side reactions, conditions can be computationally identified that would favor the formation of the desired product over unwanted byproducts. acs.org
Modern approaches even leverage machine learning and artificial intelligence to predict reaction outcomes and suggest optimal synthetic routes based on large databases of known chemical transformations. rsc.orgchemrxiv.org
Academic Applications in Chemical Research Utilizing 4 Methylthiobenzoylhydrazine and Its Derivatives
Applications in Advanced Organic Synthesis
The structural characteristics of 4-Methylthiobenzoylhydrazine make it a versatile precursor and reagent in the synthesis of complex organic molecules.
This compound serves as a key starting material in the synthesis of a variety of heterocyclic compounds, which are pivotal in medicinal chemistry and materials science. The hydrazine (B178648) functional group is particularly reactive and allows for the construction of five- and six-membered heterocyclic rings. For instance, it is a common precursor for the synthesis of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles.
The general synthetic approach involves the condensation of the hydrazide with various electrophiles. For example, reaction with carboxylic acids or their derivatives, followed by cyclodehydration, yields 1,3,4-oxadiazoles. Similarly, treatment with carbon disulfide or isothiocyanates leads to the formation of 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole (B32235) rings, respectively. The presence of the 4-methylthio substituent on the benzene (B151609) ring can influence the electronic properties and biological activity of the resulting heterocyclic compounds.
Table 1: Synthesis of Heterocyclic Compounds from this compound
| Heterocyclic Compound | Reagents and Conditions |
| 2-Aryl-5-(4-methylthiophenyl)-1,3,4-oxadiazole | Aromatic carboxylic acids, POCl₃, reflux |
| 2-Amino-5-(4-methylthiophenyl)-1,3,4-thiadiazole | Aryl isothiocyanates, ethanol, reflux |
| 4-Amino-5-(4-methylthiophenyl)-3-mercapto-1,2,4-triazole | Carbon disulfide, potassium hydroxide, ethanol, reflux |
While specific research on this compound in the formation of complex supramolecular architectures is not extensively documented, the inherent properties of benzoylhydrazine derivatives suggest their potential in this field. The ability of the hydrazide moiety to form strong and directional hydrogen bonds is a key feature in the self-assembly of supramolecular structures. The amide and N-H groups can act as both hydrogen bond donors and acceptors, facilitating the formation of well-ordered one-, two-, or three-dimensional networks.
Furthermore, the aromatic ring can participate in π-π stacking interactions, which contribute to the stability and organization of the supramolecular assembly. The methylthio group can also play a role in directing the crystal packing through weaker intermolecular interactions. It is plausible that derivatives of this compound could be designed to coordinate with metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs) with interesting topologies and potential applications in catalysis, gas storage, and sensing.
The application of this compound and its derivatives as reagents or ligands in catalytic transformations is an area of growing interest. Hydrazide-derived ligands can coordinate to metal centers, and the electronic properties of these ligands can be tuned by substituents on the aromatic ring. The electron-donating nature of the methylthio group can influence the reactivity of the metal center in a catalytic cycle.
Although specific catalytic applications of this compound are not widely reported, related benzoylhydrazine derivatives have been used to synthesize Schiff base ligands. These ligands, upon complexation with transition metals such as copper, nickel, or palladium, can form catalysts for various organic reactions, including cross-coupling reactions, oxidations, and reductions. The development of chiral catalysts derived from this compound could also be a promising avenue for asymmetric synthesis.
Role in Analytical Chemistry Methodologies
The unique reactivity and spectroscopic properties of this compound derivatives make them suitable for the development of new analytical methods.
Derivatives of this compound, particularly its Schiff base derivatives formed by condensation with various aldehydes, have shown promise as fluorescent probes for the detection of metal ions. The resulting hydrazone compounds often exhibit fluorescence properties that are sensitive to the presence of specific cations. The binding of a metal ion to the hydrazone can lead to changes in the fluorescence intensity or a shift in the emission wavelength through mechanisms such as chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET).
The design of these probes often involves incorporating a fluorophore unit and a specific binding site for the target cation. The benzoylhydrazone moiety can act as both the signaling unit and the receptor. The selectivity of the probe for a particular cation can be tuned by modifying the structure of the aldehyde used in the Schiff base formation and by the nature of the substituents on the benzoyl ring. The methylthio group can influence the photophysical properties of the probe and its affinity for certain metal ions.
Table 2: Fluorescent Probes Derived from this compound for Cation Detection
| Probe Structure (General) | Target Cation | Detection Mechanism |
| Schiff base with salicylaldehyde (B1680747) | Al³⁺ | Chelation-Enhanced Fluorescence (CHEF) |
| Schiff base with 2-hydroxy-1-naphthaldehyde | Cu²⁺ | Fluorescence Quenching |
| Schiff base with pyridine-2-carboxaldehyde | Zn²⁺ | Photoinduced Electron Transfer (PET) |
Hydrazide chemistry is a well-established tool in bioconjugation and proteomics, and while specific applications of this compound are not extensively detailed, the principles of hydrazide reactivity are directly applicable. The hydrazide group can react specifically with aldehydes and ketones to form stable hydrazone linkages. This reaction is particularly useful for labeling biomolecules, such as proteins and carbohydrates, that contain or can be modified to contain carbonyl groups.
In proteomics, hydrazide-containing reagents are used for the enrichment and identification of glycoproteins. The carbohydrate moieties of glycoproteins can be oxidized to generate aldehydes, which are then captured by hydrazide-functionalized solid supports or affinity tags. This allows for the selective isolation of glycoproteins from complex biological samples for subsequent analysis by mass spectrometry. While not specifically documented for this compound, its derivatives could potentially be developed for such applications, with the methylthio group possibly serving as a unique mass tag for identification.
Emerging Methodologies and Future Directions in 4 Methylthiobenzoylhydrazine Research
Green Chemistry Approaches in Hydrazide Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of 4-Methylthiobenzoylhydrazine synthesis, this translates to methodologies that are safer, more energy-efficient, and produce less waste.
Traditional organic syntheses often rely on volatile and toxic organic solvents, which contribute significantly to environmental pollution and pose safety risks. Modern approaches seek to minimize or eliminate these solvents.
Solvent-free reactions, often referred to as solid-state reactions, represent a significant advancement in green synthesis. One such technique involves the grinding of reactants together, sometimes with a catalytic agent, to initiate a chemical reaction through mechanical force (mechanochemistry). For the synthesis of hydrazides, carboxylic acids can be ground directly with hydrazine (B178648) hydrate (B1144303) in a mortar and pestle. researchgate.net This method often results in the formation of a solid product mass that can be easily purified, typically by simple crystallization from a green solvent like ethanol. researchgate.net This technique avoids the need for bulk organic solvents during the reaction, simplifies the workup procedure, and can prevent the formation of by-products. researchgate.net
Another approach is the use of water as a reaction medium. Water is a non-toxic, non-flammable, and inexpensive solvent, making it an ideal choice for green synthesis. Activated amides have been shown to react with hydrazine in an aqueous environment at room temperature to produce acyl hydrazides in good yields. aip.org
Table 1: Comparison of Solvent-Free vs. Conventional Synthesis for Aromatic Hydrazides
| Method | Solvent | Reaction Time | Typical Yield | Key Advantages |
|---|---|---|---|---|
| Conventional Heating | Methanol (B129727), Ethanol, etc. | 1.5 - 18 hours derpharmachemica.com | 80-96% derpharmachemica.com | Well-established protocols |
| Grinding Technique | None (Solvent-Free) | 3 - 10 minutes researchgate.net | ~90% researchgate.net | Rapid, eco-friendly, simple workup researchgate.net |
| Aqueous Medium | Water | ~12 hours aip.org | Good aip.org | Safe, environmentally benign solvent aip.org |
Reducing energy consumption is a core tenet of green chemistry. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to significantly shorter reaction times, higher yields, and cleaner products compared to conventional heating methods. impactfactor.org
In microwave-assisted synthesis, microwave energy is used to directly heat the reactants and solvent, leading to rapid and uniform heating throughout the reaction mixture. impactfactor.org This efficiency can dramatically reduce reaction times from hours to mere minutes. derpharmachemica.com For the synthesis of hydrazides, esters or carboxylic acids can be reacted with hydrazine hydrate under solvent-free conditions using microwave irradiation. derpharmachemica.commdpi.com This one-pot method is not only faster but also simplifies the experimental setup and purification process. derpharmachemica.commdpi.com The high yields and short reaction times achieved make MAOS a highly attractive, energy-efficient alternative to traditional refluxing techniques. derpharmachemica.comslideshare.net
Table 2: Microwave-Assisted vs. Conventional Synthesis of Fenamic Acid Hydrazides
| Compound | Conventional Method (Time / Yield) | Microwave-Assisted Method (Time / Yield) |
|---|---|---|
| Flufenamic acid hydrazide | 13.5 hours / 77% | 4 minutes / 96% |
| Niflumic acid hydrazide | 14 hours / 77% | 12 minutes / 82% |
| Mefenamic acid hydrazide | 20 hours / 77% | 8 minutes / 94% |
Data adapted from a study on fenamic acid hydrazides, demonstrating significant improvements with microwave-assisted synthesis. derpharmachemica.com
Flow Chemistry and Microreactor Technologies for Enhanced Synthesis
Flow chemistry, which involves performing reactions in a continuous stream rather than a batch-wise fashion, offers numerous advantages for chemical synthesis, including enhanced safety, scalability, and process control. derpharmachemica.com Microreactors, with their small channel dimensions, provide excellent heat and mass transfer, allowing for precise control over reaction conditions and enabling reactions that are difficult to control in traditional batch reactors. derpharmachemica.comresearchgate.net
The synthesis of acid hydrazides from carboxylic acids has been successfully adapted to a continuous-flow process. rsc.orglibretexts.org In a typical setup, a stream of the carboxylic acid (like 4-methylthiobenzoic acid) in a solvent such as methanol, often with an acid catalyst, is mixed with a stream of hydrazine hydrate. rsc.orgmdpi.com This mixture then flows through a heated reactor coil where the reaction occurs. rsc.org The short residence times, typically between 13 and 25 minutes, are sufficient to achieve high yields (65-91%) for a variety of hydrazides. rsc.orgmdpi.com
This technology offers significant advantages for producing compounds like this compound:
Scalability: Production can be increased by simply running the system for a longer duration or by "numbering up"—running multiple reactors in parallel—rather than redesigning larger, potentially unsafe batch reactors. derpharmachemica.com A lab-scale flow system has demonstrated the ability to produce over 20 grams of a dihydrazide per hour. rsc.orgmdpi.com
Safety: The small volume of reactants within the reactor at any given time minimizes the risks associated with exothermic reactions or the handling of hazardous reagents like hydrazine. derpharmachemica.com
Efficiency: Rapid mixing and superior heat transfer lead to faster reactions and better selectivity, often reducing the formation of by-products. derpharmachemica.comrsc.org
Photochemistry, which utilizes light to initiate chemical reactions, benefits immensely from flow reactor technology. libretexts.org In batch reactors, the penetration of light is often limited, leading to non-uniform irradiation and the formation of side products. mdpi.com Flow reactors, with their narrow channels, ensure that the entire reaction mixture is uniformly illuminated, leading to significantly improved efficiency and cleaner reactions. mdpi.comwikipedia.org
While specific applications for the direct synthesis of this compound via photo-flow methods are still emerging, the technology holds immense potential. For instance, photochemical reactions are used for various transformations, including rearrangements and cross-coupling reactions, that could be applied to synthesize precursors or derivatives of the target molecule. libretexts.orgwikipedia.org Researchers have successfully used flow photochemistry for nickel-catalyzed couplings to form arylhydrazines and for light-induced cyclization reactions to create complex heterocyclic scaffolds. libretexts.orgchemguide.co.uk The ability to safely and efficiently perform these reactions on a larger scale makes photo-flow chemistry a key area for future research in hydrazide synthesis. mdpi.com
Advanced Characterization Techniques in Structural Elucidation
The definitive confirmation of a chemical structure is paramount in chemical research. While standard techniques like Fourier-Transform Infrared (FTIR) spectroscopy, 1D Nuclear Magnetic Resonance (¹H and ¹³C NMR), and basic Mass Spectrometry (MS) are routinely used to characterize compounds like this compound, advanced methods provide deeper insight and unambiguous structural proof. researchgate.netderpharmachemica.com
Advanced Mass Spectrometry (MS): Modern MS techniques, such as tandem mass spectrometry (MS/MS), provide more than just the molecular weight. In MS/MS, the molecular ion is isolated and then fragmented, and the resulting fragment ions are analyzed. researchgate.net The fragmentation pattern is like a fingerprint for the molecule, providing crucial information about its substructures. For a compound like this compound, characteristic fragmentation would involve cleavage of the N-N bond and the amide C-N bond, and the resulting fragment masses can be used to piece together and confirm the original structure.
Two-Dimensional (2D) NMR Spectroscopy: When 1D NMR spectra are complex or ambiguous, 2D NMR techniques are employed.
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon atoms they are directly attached to.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is invaluable for establishing the connectivity of different parts of a molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals correlations between protons that are close to each other in space, helping to determine the molecule's stereochemistry and conformation in solution.
Computational Studies: Theoretical calculations, particularly using Density Functional Theory (DFT), are increasingly used alongside experimental data. These computational models can predict molecular geometries, vibrational frequencies (to compare with FTIR spectra), and NMR chemical shifts. By comparing experimental data with computationally predicted structures, researchers can gain greater confidence in their structural assignments and understand the relative stability of different conformations. derpharmachemica.com
High-Resolution NMR and Mass Spectrometry for Isomer Differentiation
The precise characterization of molecular structure is fundamental to understanding chemical reactivity and function. For aromatic compounds like this compound, positional isomers (such as 2-methylthiobenzoylhydrazine and 3-methylthiobenzoylhydrazine) can exhibit distinct physical, chemical, and biological properties. High-resolution analytical techniques are therefore indispensable for unambiguous isomer differentiation.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C). For positional isomers of methylthiobenzoylhydrazine, the substitution pattern on the benzene (B151609) ring dictates the chemical shifts and spin-spin coupling patterns of the aromatic protons.
¹H NMR: The symmetry of the para-substituted this compound results in a characteristic AA'BB' system, often appearing as two distinct doublets in the aromatic region of the spectrum. In contrast, the ortho and meta isomers would display more complex and unique splitting patterns due to the lower symmetry, allowing for their differentiation. chemguide.co.uk
¹³C NMR: The chemical shifts of the carbon atoms in the benzene ring are also sensitive to the substituent positions. The number of distinct signals and their specific chemical shifts in the ¹³C NMR spectrum can serve as a reliable fingerprint for each isomer.
Advanced NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), can further elucidate the connectivity between protons and carbons, providing definitive structural assignments for each isomer. The high precision of modern NMR allows for the resolution of minute frequency differences and the precise determination of long-range J-couplings, which can aid in refining molecular structure and conformation. berkeley.edunih.gov
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. When coupled with tandem mass spectrometry (MS/MS), it can also be used to differentiate isomers. nih.gov Although positional isomers have the same exact mass, they often exhibit different fragmentation patterns upon collision-induced dissociation (CID). The stability of the resulting fragment ions can be influenced by the position of the methylthio group, leading to variations in the relative abundances of specific fragments in the mass spectrum. chemguide.co.uklibretexts.org By analyzing these unique fragmentation "fingerprints," one can distinguish between isomers that would otherwise be indistinguishable by mass alone. For example, the fragmentation of aromatic positional isomers can be influenced by the substituent's electronic effects, leading to different relative intensities of characteristic fragment ions. nih.gov
| Technique | Principle of Differentiation | Application to this compound Isomers |
| ¹H NMR | Differences in chemical shifts and spin-spin coupling patterns of aromatic protons due to varied substituent positions. chemguide.co.uklibretexts.org | para-isomer shows a simpler, more symmetric pattern (e.g., two doublets), while ortho and meta isomers show more complex multiplets. |
| ¹³C NMR | The number and chemical shifts of aromatic carbon signals vary depending on the molecule's symmetry. | Each isomer will have a unique set of ¹³C chemical shifts, providing a distinct spectral fingerprint. |
| HRMS (MS/MS) | Isomers produce different fragment ions or different relative abundances of the same fragments upon collision-induced dissociation. whitman.edu | The position of the -SCH₃ group can influence fragmentation pathways, leading to a unique mass spectrum for each isomer. |
X-ray Crystallography for Solid-State Structural Analysis
While NMR and mass spectrometry provide invaluable data on molecular structure and connectivity, X-ray crystallography offers an unparalleled, definitive view of the molecule's three-dimensional arrangement in the solid state. This technique involves diffracting X-rays off a single crystal of the compound to determine the precise positions of atoms in the crystal lattice.
For a compound like this compound, a single-crystal X-ray structure would provide a wealth of information:
Bond Lengths and Angles: Precise measurement of all bond lengths (e.g., C=O, N-N, C-S) and angles, confirming the molecular geometry. mdpi.com Studies on related benzohydrazide (B10538) structures have provided detailed geometric data, which serves as a benchmark for new derivatives. nih.goviucr.orgresearchgate.net
Conformation: Determination of the molecule's preferred conformation, including the dihedral angles between the benzene ring and the hydrazide moiety. iucr.org
Intermolecular Interactions: Revealing how molecules pack together in the crystal, including details on hydrogen bonding (e.g., N-H···O=C interactions), van der Waals forces, and potential π-π stacking interactions between aromatic rings. These interactions are crucial for understanding the material's physical properties. scilit.com
This detailed structural information is critical for structure-activity relationship (SAR) studies, computational modeling, and understanding the compound's behavior in a solid-state context.
| Structural Parameter | Information Provided by X-ray Crystallography | Significance |
| Molecular Geometry | Precise bond lengths, bond angles, and dihedral angles. mdpi.com | Confirms the fundamental structure and conformation of the molecule. |
| Crystal Packing | Arrangement of molecules in the unit cell. | Influences physical properties like melting point, solubility, and density. |
| Hydrogen Bonding | Identification of hydrogen bond donors and acceptors and their geometry. researchgate.net | Key to understanding supramolecular assembly and interactions with biological targets. |
| Intermolecular Contacts | Details on van der Waals forces and π-π stacking. | Provides insight into the forces governing the solid-state structure. |
Interdisciplinary Research Directions
The future of research on this compound and its derivatives lies at the intersection of traditional chemistry and emerging fields. These interdisciplinary approaches promise to accelerate discovery and innovation in hydrazide chemistry.
Integration with Data Science for Reaction Prediction and Optimization
The synthesis of novel hydrazide derivatives often requires extensive experimentation to identify optimal reaction conditions. Data science and machine learning (ML) are emerging as powerful tools to navigate this complex chemical space more efficiently. beilstein-journals.org By training algorithms on vast databases of known chemical reactions, ML models can predict the outcomes of new reactions, including identifying the most suitable catalysts, solvents, reagents, and temperatures. nih.govacs.org
For this compound, this could involve:
Predicting Reaction Outcomes: An ML model could predict the likely success and yield of a reaction to modify the hydrazide moiety or the aromatic ring, saving significant time and resources.
Optimizing Conditions: Instead of manual trial-and-error, active learning algorithms can intelligently suggest the next set of experimental conditions to try, rapidly converging on the optimal protocol for maximizing yield or selectivity. duke.edu These models can identify complex relationships between reaction parameters that may not be intuitive to a human chemist.
Discovering New Pathways: Data-driven approaches can help identify novel synthetic routes to this compound and its analogues that might be overlooked by traditional methods.
The integration of machine learning with automated robotic platforms represents a frontier in chemical synthesis, enabling high-throughput screening and optimization of reaction conditions for hydrazide chemistry. researchgate.net
Exploration of Novel Catalytic Systems for Hydrazide Chemistry
The development of new catalysts is central to advancing the synthesis and functionalization of hydrazides. Research is moving beyond classical methods towards more efficient, selective, and environmentally benign catalytic systems. A key area of focus is the C–N cross-coupling reaction, which is fundamental to the synthesis of arylhydrazines.
Recent advances include:
Palladium-Catalyzed Cross-Coupling: Modern palladium catalysts, often employing sophisticated phosphine (B1218219) ligands, have shown great promise for the coupling of aryl halides with hydrazine. nih.govbeilstein-journals.org These systems can operate under milder conditions and exhibit broad functional group tolerance, making them suitable for the synthesis of complex molecules. researchgate.net
Copper-Catalyzed Systems: Copper-catalyzed C-N coupling reactions offer a more economical and sustainable alternative to palladium-based systems for the synthesis of aryl hydrazines. researchgate.net
Organocatalysis: The use of small organic molecules as catalysts is another burgeoning area, avoiding the cost and potential toxicity of transition metals.
Novel Applications of Arylhydrazines: Catalytic systems are also being developed that use arylhydrazines themselves as versatile building blocks. Under oxidative conditions, they can serve as sources of aryl radicals for various functionalization reactions. tandfonline.com
The exploration of these and other novel catalytic systems will undoubtedly expand the synthetic toolbox available for creating a diverse range of this compound derivatives with tailored properties.
Q & A
Q. What are the common synthetic routes for preparing 4-Methylthiobenzoylhydrazine derivatives?
- Methodological Answer : A typical synthesis involves reacting substituted benzoylhydrazides with aromatic aldehydes or ketones under acidic conditions. For example:
- Hydrazide Formation : React ethyl 4-aminobenzoate with hydrazine hydrate in ethanol under reflux to yield 4-aminobenzohydrazide .
- Hydrazone Formation : Condense the hydrazide with substituted aldehydes (e.g., 4-methoxybenzaldehyde) in ethanol with glacial acetic acid as a catalyst to form hydrazone derivatives .
- Purification : Monitor reactions via TLC and purify products via recrystallization (e.g., methanol) or column chromatography .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound derivatives?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use NMR (400 MHz) and NMR with tetramethylsilane (TMS) as an internal reference to confirm hydrazone bond formation and substituent positions .
- Infrared Spectroscopy (IR) : Identify characteristic peaks for C=O (1650–1700 cm) and N–H (3200–3400 cm) bonds .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase columns with UV detection .
- Elemental Analysis (CHN) : Verify molecular formulas (e.g., CHClNO) with a Perkin-Elmer 240C analyzer .
Advanced Research Questions
Q. How do substituents on the benzoylhydrazine core influence reactivity in heterocyclic synthesis?
- Methodological Answer : Substituents like methylthio (-SMe) or methoxy (-OMe) groups alter electronic and steric effects, directing reaction pathways. For example:
- Indole Formation : 4-Methylphenylhydrazine reacts with acetylated thiadiazoles to yield 5-cyano-3-(2,5-dimethylindol-3-yl)-1,2,4-thiadiazole, whereas phenylhydrazine produces unexpected pyrazole byproducts due to competing cyclization pathways .
- Thiazole Derivatives : Electron-withdrawing groups (e.g., nitro) on the benzoylhydrazine enhance electrophilicity, facilitating nucleophilic substitution in thiazole synthesis (e.g., 93% yield for 4-nitrophenyl derivatives) .
Q. How can researchers optimize reaction conditions to minimize byproducts in heterocyclic synthesis?
- Methodological Answer :
- Acid Catalysis : Use acetic acid to stabilize intermediates and suppress side reactions (e.g., in hydrazone formation) .
- Temperature Control : Room-temperature reactions reduce decomposition risks (e.g., 18-hour stirring for coumarin-hydrazide derivatives) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic aldehydes, while ethanol facilitates hydrazone condensation .
Q. What strategies resolve contradictions in substituent-dependent reaction outcomes?
- Methodological Answer :
- Mechanistic Studies : Use DFT calculations to model electronic effects of substituents (e.g., methylthio vs. methoxy) on transition states .
- Competitive Experiments : Compare yields of indole vs. pyrazole products under varying pH and temperature conditions to identify dominant pathways .
- Kinetic Monitoring : Track reaction progress via NMR to detect intermediate species and adjust conditions in real time .
Q. What are the emerging applications of this compound derivatives in medicinal chemistry?
- Methodological Answer :
- Antibacterial Agents : Derivatives like 5-nitro-thiophene hydrazides show activity against methicillin-resistant Staphylococcus aureus (MRSA) via membrane disruption (MIC: 2–8 µg/mL) .
- Antitumor Agents : Thiadiazole-hydrazide hybrids inhibit tumor cell proliferation (IC: 10–50 µM) by targeting topoisomerase II .
- Structure-Activity Relationship (SAR) : Introduce sulfonyl or halogen groups to enhance bioactivity and pharmacokinetic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
